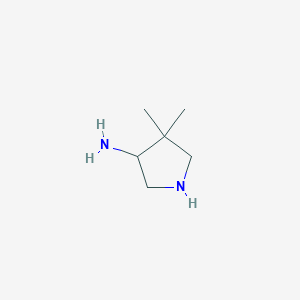

4,4-Dimethylpyrrolidin-3-amine

Description

Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast array of natural products and synthetic molecules. tandfonline.comresearchgate.net Its prevalence stems from its unique conformational flexibility and its ability to serve as a versatile scaffold for the introduction of various functional groups. In advanced organic synthesis, the pyrrolidine framework is a key building block, enabling the construction of complex molecular architectures. researchgate.net This is particularly evident in the synthesis of alkaloids and other biologically active compounds where the pyrrolidine moiety is a core structural element. tandfonline.com

In the realm of medicinal chemistry, the significance of the pyrrolidine framework cannot be overstated. Its presence is noted in numerous pharmaceutical agents, contributing to their biological activity and pharmacokinetic profiles. google.comchemrxiv.org The three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets such as enzymes and receptors. chemrxiv.org This structural feature is often exploited in the design of new therapeutic agents, aiming for enhanced potency and selectivity. researchgate.net

Overview of Aminopyrrolidine Structural Motifs in Scientific Investigation

The introduction of an amino group onto the pyrrolidine ring, creating aminopyrrolidine structural motifs, further enhances the chemical and biological diversity of this scaffold. smolecule.com The position and substitution of the amino group can be varied, leading to a wide range of derivatives with distinct properties. These motifs are of great interest to researchers due to their ability to participate in a variety of chemical transformations and to form key interactions in biological systems.

Scientific investigation into aminopyrrolidine motifs has revealed their utility in several areas. For instance, they are employed as chiral auxiliaries and catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. acs.org Furthermore, the basicity of the amino group allows for its involvement in hydrogen bonding and salt formation, which are critical for molecular recognition and drug formulation. lookchem.com The exploration of aminopyrrolidine derivatives continues to be an active area of research, with ongoing efforts to synthesize new analogues and evaluate their potential applications. nih.gov

Scope and Research Focus on 4,4-Dimethylpyrrolidin-3-amine and its Functional Analogues

This article will focus specifically on the chemical compound This compound and its functional analogues. The presence of the gem-dimethyl group at the 4-position of the pyrrolidine ring introduces a significant structural constraint, influencing the conformation of the ring and the reactivity of the adjacent amino group. This unique structural feature makes this compound a subject of particular interest in chemical synthesis and medicinal chemistry.

The research focus will be on the synthesis, chemical properties, and applications of this specific compound. We will explore the synthetic routes developed for its preparation and examine how its distinct structure influences its chemical behavior. Additionally, the role of this compound as a building block in the synthesis of more complex molecules, including those with potential biological activity, will be discussed. The investigation will also extend to its functional analogues, where systematic modifications to the core structure can provide valuable insights into structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

4,4-dimethylpyrrolidin-3-amine |

InChI |

InChI=1S/C6H14N2/c1-6(2)4-8-3-5(6)7/h5,8H,3-4,7H2,1-2H3 |

InChI Key |

PSOSCZPVIGSAAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC1N)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 4,4 Dimethylpyrrolidin 3 Amine and Its Analogues

Evolution of Synthetic Routes to the Pyrrolidine (B122466) Core

The construction of the pyrrolidine ring system, particularly with the gem-dimethyl substitution at the 4-position, has been a key focus of synthetic efforts. Various methodologies have been developed, starting from simple precursors and advancing to more complex and efficient multi-step sequences.

Alkylation and Reductive Amination Protocols for Pyrrolidin-3-amine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of amines, including pyrrolidine derivatives. masterorganicchemistry.comresearchgate.net This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers a controlled way to form carbon-nitrogen bonds, avoiding the over-alkylation that can occur with direct alkylation of amines with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.com

While direct alkylation of a pre-existing pyrrolidin-3-amine could in theory be used to introduce substituents, reductive amination of a suitable ketone precursor is often a more controlled and efficient strategy for creating substituted pyrrolidin-3-amines. For instance, the reductive amination of a 4,4-dimethylpyrrolidin-3-one (B12977223) would directly yield 4,4-dimethylpyrrolidin-3-amine.

Derivatization from Pyrrolidone Precursors, including 3-Oxopyrrolidones

A significant and practical approach to synthesizing this compound and its analogues involves the use of pyrrolidone precursors, particularly 4,4-disubstituted-3-oxopyrrolidones. chemrxiv.orgvulcanchem.com These 3-oxopyrrolidones serve as crucial intermediates that can be readily converted to the desired 3-aminopyrrolidines. chemrxiv.org

A scalable, three-step synthesis for 4,4-disubstituted-3-oxopyrrolidones has been developed from commercially available and cost-effective reagents. chemrxiv.org This method allows for the production of these key intermediates on a multigram scale. chemrxiv.org The subsequent conversion of the 3-oxo group to an amino group is a key transformation. This can be achieved through methods such as the formation of an oxime with hydroxylamine, followed by reduction. chemrxiv.org This strategy provides a versatile entry point to a variety of 3-functionalized pyrrolidones, including the target 3-aminopyrrolidones. chemrxiv.org

For example, a procedure has been reported for the production of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one (B1440770) starting from 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one. chemrxiv.org This process involves the generation of an N-substituted 3-oxopyrrolidone, which then undergoes imine condensation followed by reduction to yield the desired amino-pyrrolidone. chemrxiv.org

| Starting Material | Key Intermediate | Final Product Type |

| Commercially available reagents | 4,4-disubstituted-3-oxopyrrolidones | 3-Aminopyrrolidones |

| 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one | N-substituted 3-oxopyrrolidone | Enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one |

Multi-Step Synthetic Sequences and Identification of Key Intermediates

One documented multi-step synthesis starts from 3-amino-4-methylpyridine. The process involves N-methoxycarbonylation, followed by catalytic hydrogenation to form the corresponding piperidine (B6355638) carbamate (B1207046). Subsequent N-benzylation and reduction of the carbamate yield the amine. Although this example leads to a piperidine derivative, the principles of a multi-step sequence involving protection, reduction, and functional group manipulation are broadly applicable to the synthesis of substituted pyrrolidines as well.

Another general strategy for pyrrolidine synthesis involves the intramolecular amination of organoboronates, which can produce pyrrolidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Furthermore, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation provides an efficient route to pyrrolidines. organic-chemistry.org

The development of scalable routes is crucial for the practical application of these compounds. Research has focused on creating efficient and cost-effective methods, such as the Red-Al reduction of amides, to simplify the synthesis process. researchgate.net

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

Given that this compound possesses a chiral center at the C3 position, the development of methods for the stereoselective synthesis of its enantiomers is of significant importance.

Chiral Resolution Techniques, such as Diastereomeric Salt Formation

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. libretexts.org This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the amine. libretexts.org

Commonly used chiral resolving agents for amines include chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org For example, dibenzoyl-L-tartaric acid has been successfully used as a resolving agent in the synthesis of chiral piperidine derivatives, a process that could be adapted for pyrrolidine analogues. google.com The formation of a crystalline chiral salt can greatly facilitate the purification and isolation of the desired enantiomer with high optical purity.

An enantiodivergent synthesis of (+)-(R)- and (−)-(S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one has been achieved from rac-pantolactam using (R)-α-methylbenzylamine as a chiral auxiliary, demonstrating a successful application of this principle. researchgate.net

| Chiral Resolution Method | Principle | Example Resolving Agent |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different physical properties | (+)-Tartaric Acid |

Application of Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including pyrrolidines, offering a more direct and efficient alternative to chiral resolution. nih.govmdpi.comrsc.org This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading directly to an enantioenriched product.

One of the most versatile methods for the asymmetric synthesis of pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This method allows for the construction of the pyrrolidine ring with high levels of stereocontrol. rsc.org

Organocatalysis, a subfield of asymmetric catalysis, has also provided significant advancements. nih.govmdpi.comresearchgate.net Chiral phosphoric acids, for instance, have been used to catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines to form substituted pyrrolidines with high enantioselectivities. core.ac.uk This "clip-cycle" strategy has been successfully applied to the synthesis of 2,2- and 3,3-disubstituted pyrrolidines. core.ac.uk

Furthermore, the development of chiral amine-derived iridacycle complexes has enabled the highly economical borrowing hydrogen annulation to produce chiral N-heterocycles directly from simple racemic diols and primary amines, offering a rapid route to enantioenriched pyrrolidines. organic-chemistry.org

| Asymmetric Catalysis Strategy | Catalyst Type | Application |

| 1,3-Dipolar Cycloaddition | Metal complexes (e.g., Copper) | Stereodivergent synthesis of pyrrolidines |

| Aza-Michael Cyclization | Chiral Phosphoric Acid | Synthesis of 2,2- and 3,3-disubstituted pyrrolidines |

| Borrowing Hydrogen Annulation | Chiral Iridacycle Complex | Synthesis of enantioenriched pyrrolidines from diols and amines |

Enantiodivergent Synthetic Approaches to Pyrrolidine Derivatives

Enantiodivergent synthesis, the ability to selectively produce either enantiomer of a chiral molecule from a common starting material or catalyst, is of paramount importance in pharmaceutical chemistry. Different enantiomers of a drug can exhibit vastly different biological activities. nih.gov For pyrrolidine derivatives, several enantiodivergent strategies have been developed, enabling access to specific stereoisomers which are crucial as building blocks for complex therapeutic agents.

One prominent approach involves the use of a single chiral catalyst that can be minimally modified to produce opposite enantiomers of the product. nih.gov For instance, acyclic chiral secondary amine organocatalysts have demonstrated the ability to achieve enantiodivergence by simply altering a substituent on the catalyst's nitrogen atom (e.g., changing an N-i-Bu group to an N-Me group). nih.gov This modification modulates the catalyst's conformation, thereby reversing the enantioselectivity in various asymmetric transformations, including those that form pyrrolidine rings. nih.gov This method offers high stereocontrol across a broad scope of reactions. nih.gov

Another powerful technique is enzymatic kinetic resolution. This method has been successfully applied in the enantiodivergent synthesis of crispine A, an alkaloid containing a pyrrolidine-fused tetrahydroisoquinoline core. sioc-journal.cn In this strategy, a racemic mixture of a key intermediate alcohol was subjected to resolution using a lipase (B570770), such as Candida antarctica lipase B (CAL-B). sioc-journal.cn The enzyme selectively acetylates one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomeric alcohol, both with high enantiomeric excess. sioc-journal.cn

A study focused on an analogue, 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, details an enantiodivergent preparation of its (+)-(R)- and (–)-(S)-enantiomers. researchgate.net This highlights the tailored approaches available for producing specific enantiomers of 4,4-dimethylpyrrolidine derivatives. researchgate.netconsensus.app Furthermore, enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one can be produced from 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one through a sequence involving oxidation, imine condensation, and subsequent reduction. chemrxiv.org

Stereospecific synthesis from optically active starting materials is another established route. For example, (3S)-3-aminopyrrolidine-2,5-dione can be synthesized with over 98% enantiomeric excess (ee) from a chiral trimesylate derivative via a multi-step process involving reaction with benzylamine, introduction of a protecting group, and high-pressure ammonolysis.

| Enantiodivergent Strategy | Description | Key Intermediates/Catalysts | Outcome |

| Catalyst-Controlled Synthesis | Modification of a chiral secondary amine catalyst (e.g., N-i-Bu vs. N-Me) reverses the stereochemical outcome. nih.gov | Acyclic chiral secondary amines. nih.gov | Access to both enantiomers of the product with high stereoselectivity. nih.gov |

| Enzymatic Kinetic Resolution | A lipase selectively acylates one enantiomer of a racemic intermediate, allowing for separation. sioc-journal.cn | Lipases (e.g., CAL-B), racemic alcohol intermediate. sioc-journal.cn | Both enantiomers of the intermediate are obtained with high enantiomeric purity. sioc-journal.cn |

| Chiral Pool Synthesis | Starting from an optically active precursor to dictate the stereochemistry of the final product. | (S)-3-methanesulfonyloxy-1-methanesulfonyloxymethyl-propyl methanesulfonate. | (3S)-3-aminopyrrolidine-2,5-dione with >98% ee. |

Industrial-Scale Synthesis and Process Optimization for Aminopyrrolidines

The transition from laboratory-scale synthesis to industrial-scale production of aminopyrrolidines requires robust, cost-effective, and scalable processes. lookchem.com Optimization focuses on maximizing yield and purity while minimizing complex purification steps and ensuring operational safety.

An industrial protocol for producing 3-aminopyrrolidine-2,5-dione (B1193966) starts with the readily available amino acid L-aspartic acid. The process involves protection of the amino group, esterification of the carboxylic acids, cyclization, and finally deprotection via catalytic hydrogenation. Similarly, a route to chiral N-benzyl-3-aminopyrrolidin-2-one derivatives has been deemed suitable for large-scale synthesis, partly because the final product can be effectively purified by recrystallization from isopropanol. lookchem.com

Patented methods for compounds like (S)-3-aminopyrrolidine dihydrochloride (B599025) emphasize the use of inexpensive starting materials, such as trans-4-hydroxy-L-proline, and a sequence of reactions including decarboxylation, protection, sulfonation, azide (B81097) substitution (with configuration inversion), and reduction. google.com This approach is designed for large-scale production with high optical purity and good yields. google.com

Development and Implementation of Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of pharmaceuticals, including aminopyrrolidines. azolifesciences.comsyrris.jp Flow reactors, which typically consist of tubes or capillaries where reagents are mixed and react continuously, offer significantly enhanced control over reaction parameters like temperature, pressure, and stoichiometry. syrris.jposti.govresearchgate.net This precise control stems from the high surface-area-to-volume ratio of the reactors, which allows for extremely efficient heat transfer. syrris.jposti.gov

For the synthesis of aminopyrrolidine intermediates, continuous flow systems provide key advantages. In the protection of a 3-aminopyrrolidine (B1265635) derivative with a tert-butoxycarbonyl (Boc) group, a continuous flow reactor was used to improve heat dissipation and minimize the risk of racemization. This method achieved an 88% yield with over 99% enantiomeric excess, with a short residence time of just 10-15 minutes.

The implementation of flow chemistry enhances safety, particularly when dealing with hazardous reagents or highly exothermic reactions, as the volume of reacting material at any given moment is small. osti.govresearchgate.net Modern systems can integrate in-line analytical techniques like HPLC and mass spectrometry, as well as purification systems, allowing for real-time monitoring and automation, which reduces costs and development time. azolifesciences.comosti.gov

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Flow Reactor |

| Heat Transfer | Often insufficient and uneven. azolifesciences.com | Excellent due to high surface-area-to-volume ratio. syrris.jp | Precise temperature control, reduced side reactions and racemization. osti.gov |

| Safety | Higher risk with large volumes of hazardous materials. osti.gov | Small reactor footprint, minimal volume of reacting material. researchgate.net | Inherently safer operations, especially for exothermic or unstable reactions. osti.gov |

| Scalability | Often requires re-optimization of conditions. | Straightforward via numbering-up or longer run times. researchgate.net | Faster and more predictable scale-up from lab to production. researchgate.net |

| Process Control | Difficult to precisely control mixing and residence time. | Precise control over stoichiometry, residence time, and mixing. syrris.jp | Higher consistency, reproducibility, and product quality. osti.gov |

Advanced Purification Techniques for Achieving High Product Purity

Achieving the high purity required for pharmaceutical intermediates necessitates the use of advanced purification techniques. For aminopyrrolidines, a combination of methods is often employed to remove impurities, by-products, and undesired stereoisomers.

Crystallization is a powerful and cost-effective method for large-scale purification when applicable. It can simultaneously purify and isolate the product in a stable, solid form. The synthesis of certain aminosuccinimides is considered suitable for industrial scale largely because the product can be effectively purified via recrystallization. lookchem.com

Chromatographic methods are indispensable for achieving the highest levels of purity.

High-Performance Liquid Chromatography (HPLC) is a standard technique for both analysis and purification, capable of separating closely related impurities to yield products of very high purity. evitachem.com

Simulated Moving Bed (SMB) Chromatography is a continuous chromatography technique particularly suited for large-scale enantiomeric separations. For the purification of protected aminopyrrolidine intermediates, SMB chromatography has been shown to reduce solvent consumption by 40% compared to traditional batch chromatography, making it a more sustainable and cost-effective option for industrial production.

Liquid-liquid extraction is a fundamental technique used in workup procedures. Automated separators can be implemented on an industrial scale to replace manual aqueous workups, increasing throughput and consistency.

These advanced techniques are often used in combination to ensure the final aminopyrrolidine product meets the stringent purity specifications required for its use in the synthesis of active pharmaceutical ingredients. numberanalytics.com

Chemical Reactivity and Functional Derivatization of 4,4 Dimethylpyrrolidin 3 Amine Structural Analogues

Transformations of the Amine Group

The amine group in analogues of 4,4-dimethylpyrrolidin-3-amine is a primary site for chemical modification, enabling a range of reactions that alter its electronic and steric properties.

Oxidation Reactions Leading to N-oxide Formation

The tertiary amine functionality present in analogues can be readily oxidized to form the corresponding N-oxide. This transformation is significant as N-oxides are often used as intermediates in synthesis or as bioisosteric replacements for other functional groups in medicinal chemistry. nih.gov Various oxidizing agents can be employed to achieve this conversion effectively.

Common reagents for the oxidation of tertiary nitrogen centers to N-oxides include hydrogen peroxide, peracids (such as m-chloroperoxybenzoic acid), sodium percarbonate, and urea-hydrogen peroxide (UHP). organic-chemistry.orgresearchgate.net For instance, sodium percarbonate, in the presence of rhenium-based catalysts, serves as an efficient oxygen source for this oxidation under mild conditions. organic-chemistry.org Similarly, UHP is an inexpensive and stable solid reagent used for the oxidation of various nitrogen heterocycles to their N-oxides. organic-chemistry.org The choice of reagent can be critical for chemoselectivity, especially in complex molecules with multiple oxidizable sites. scripps.edu In the synthesis of analogues of pantolactone, N,N-dimethylamino-3-noradamantanamine was successfully oxidized to its N-oxide using m-chloroperoxybenzoic acid. researchgate.net

Table 1: Reagents for N-oxide Formation

| Oxidizing Agent | Substrate Example | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid | N,N-dimethylamino-3-noradamantanamine | researchgate.net |

| Hydrogen Peroxide / Peracids | (3R,4R)-N,4-dimethyl-piperidin-3-amine | |

| Sodium Percarbonate | Tertiary nitrogen compounds | organic-chemistry.org |

Alkylation and Quaternization Reactions of Nitrogen Centers

The nitrogen atoms within the pyrrolidine (B122466) ring and the exocyclic amine can undergo alkylation and quaternization. These reactions introduce alkyl groups, modifying the steric and electronic profile of the molecule and potentially introducing a permanent positive charge in the case of quaternization.

Alkylation can be achieved using various alkylating agents, such as alkyl halides. smolecule.com For instance, deprotonated α-aminonitriles, which are structural analogues, react with soft electrophiles like methyl iodide exclusively at the carbon atom, but harder electrophiles can lead to N-substitution. thieme-connect.de

Quaternization involves the reaction of a tertiary amine with an alkylating agent to form a quaternary ammonium (B1175870) salt. A common and effective method for this transformation is the use of dimethylsulfate, which can be performed under solvent-free conditions at elevated temperatures. google.com This process is advantageous for its economic and environmental benefits. google.com The reaction involves the addition of dimethylsulfate to the molten tertiary amine under an inert atmosphere, with the exothermic reaction driving the process to completion. google.com

Table 2: Conditions for Alkylation and Quaternization

| Reaction | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides | Basic conditions | N-alkylated amine | smolecule.com |

Acylation Reactions of the Amine Functionality

Acylation of the amine group is a fundamental transformation that forms an amide linkage, which is a common motif in biologically active molecules. This reaction is often used to introduce a variety of substituents or as a key step in the synthesis of more complex structures.

A highly effective catalyst for acylation reactions is 4-dimethylaminopyridine (B28879) (DMAP). sigmaaldrich.com DMAP is known as a hypernucleophilic acylation catalyst that significantly accelerates the reaction of amines with acylating agents like acyl halides or anhydrides. sigmaaldrich.com For example, the rate of acylation of m-chloroaniline with benzoyl chloride was found to be orders of magnitude higher in the presence of DMAP compared to other tertiary amine bases like pyridine (B92270) or triethylamine. sigmaaldrich.com Another method involves conducting the acylation in the presence of a secondary carboxylic acid salt, which provides an advantageous alternative to classical Schotten-Baumann conditions, especially for water-soluble products. google.com

Table 3: Catalysts and Conditions for Amine Acylation

| Catalyst/Condition | Acylating Agent | Substrate Example | Key Advantage | Reference |

|---|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | Benzoyl chloride | m-Chloroaniline | Drastically increased reaction rate | sigmaaldrich.com |

Modifications and Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring itself offers opportunities for structural modification through substitution reactions, ring-opening processes, and the introduction of complex substituents like spirocycles.

Substitution Reactions and Controlled Ring-Opening Processes

The pyrrolidine scaffold can be functionalized through various substitution reactions. For example, 4,4-disubstituted-3-oxopyrrolidones are versatile intermediates that can be converted into a range of 3-substituted pyrrolidones. chemrxiv.org The keto-group at the 3-position can be transformed into an oxime, which is then readily reduced to an amine, yielding 3-aminopyrrolidones. chemrxiv.org Furthermore, these oxopyrrolidone intermediates can be used to synthesize 3,3'-difluoropyrrolidones and 3-hydroxypyrrolidones. chemrxiv.org

Controlled ring-opening of the pyrrolidine ring is a less common but potential transformation. Under certain hydrogenation conditions, it has been noted that ring-opening by the 4-position can occur in some 4,4-disubstituted-3-oxopyrrolidone systems. chemrxiv.org While often an undesired side reaction, controlled ring-opening can be a strategic step in accessing different molecular scaffolds. A related example is the ring-opening of oxetanes, where treatment with Lewis acids like lithium aluminum hydride can lead to heterolytic bond cleavage and subsequent reaction with the solvent or hydride source. ethz.ch

Table 4: Functionalization of the Pyrrolidine Ring

| Starting Material | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| 4,4-disubstituted-3-oxopyrrolidone | Reductive amination (via oxime) | Hydroxylamine, Raney Nickel | 3-Aminopyrrolidone | chemrxiv.org |

| 4,4-disubstituted-3-oxopyrrolidone | Difluorination | DAST | 3,3'-Difluoropyrrolidone | chemrxiv.org |

Introduction of Conformationally Flexible Spirocyclic Substituents

The incorporation of spirocyclic systems onto the pyrrolidine core is a modern strategy in medicinal chemistry to increase the three-dimensionality and novelty of drug candidates. chemrxiv.orgresearchgate.net Spirocycles can enhance binding affinity to protein targets and improve physicochemical properties. chemrxiv.org

Methodologies have been developed for the synthesis of spirocyclic α,α-disubstituted pyrrolidines, which are considered advanced building blocks. researchgate.net An annulative approach using photoredox-catalysed hydroaminoalkylation (HAA) followed by an intramolecular nucleophilic aromatic substitution (SNAr) has been developed for the automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines from primary amines. nih.gov This modular method provides access to various isomeric cores from common starting materials, highlighting a powerful strategy for creating libraries of complex spirocyclic compounds. nih.gov

Mechanistic Investigations of Chemical Reactions and Transformation Pathways

The chemical behavior of pyrrolidine-based compounds, particularly structural analogues of this compound, is governed by a variety of reaction mechanisms and transformation pathways. These pathways are crucial for the synthesis of novel derivatives and for understanding their potential applications. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide deep insights into the factors controlling reaction outcomes, such as regioselectivity and stereoselectivity.

Radical Cyclization for Pyrrolidine Synthesis

One key transformation pathway for constructing the 3-aminopyrrolidine (B1265635) core is through intramolecular radical cyclization. This method involves the generation of a neutral C-centered α-aminoalkyl radical, which then adds to a carbon-carbon double bond within the same molecule. doi.org A common strategy employs N-(α-benzotriazolyl)alkenylamines as radical precursors, which can be conveniently assembled from aldehydes and secondary amines. The reduction of these precursors, for instance with samarium(II) iodide (SmI₂), generates the key α-amino radical intermediate. doi.org

The subsequent 5-exo-trig cyclization of this radical is a favored pathway, leading to the formation of the pyrrolidine ring. This approach has been successfully applied to the synthesis of various 3-aminopyrrolidines. For example, the cyclization of adducts derived from aldehydes containing a β-aminoacrylate moiety proceeds in moderate to high yields, demonstrating the versatility of this radical-mediated transformation. doi.org

| Starting Aldehyde | Amine Fragment | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Ethyl (E)-5-aza-5-benzyl-7-oxohept-2-enoate | Benzylamine | Ethyl 1-benzyl-4-(benzylamino)pyrrolidine-2-carboxylate | 75 | 60:40 |

| (E)-N,N-Dibenzyl-3-(2-formylethyl)acrylamide | (R)-α-Methylbenzylamine | 1-((R)-α-Methylbenzyl)-4-(dibenzylamino)pyrrolidine-2-carboxamide | 68 | >95:5 |

| (E)-3-(2-Formylethyl)-N-phenylacrylamide | Morpholine | 4-(Morpholino)-1-phenylpyrrolidine-2-carboxamide | 55 | - |

Aza-Michael Addition for Succinimide (B58015) Derivatives

The aza-Michael reaction is another fundamental transformation pathway, particularly for the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) (succinimide) derivatives. researchgate.netsmolecule.com This reaction involves the nucleophilic addition of an amine to the electron-deficient double bond of a maleimide (B117702). smolecule.com The mechanism proceeds via the attack of the amine nucleophile on the β-carbon of the maleimide ring, which is followed by a proton transfer to yield the final succinimide product. smolecule.com This method is notable for its efficiency and can often be performed under solvent-free, mechanochemical conditions, which aligns with the principles of green chemistry. researchgate.netsmolecule.com

Rearrangement Reactions of Coumarins

An interesting transformation pathway to access 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones involves a rearrangement reaction starting from 3-substituted coumarins and nitromethane (B149229). mdpi.comresearchgate.net The proposed mechanism begins with a Michael addition of the nitromethane anion to the coumarin (B35378). This is followed by the opening of the lactone ring and a subsequent intramolecular cyclization where the nitrogen atom of the nitro group attacks a carbonyl carbon, ultimately forming the pyrrolidine-2,5-dione ring after a series of rearrangements. mdpi.comresearchgate.net The nature of the substituent at the 3-position of the coumarin is a critical factor; electron-withdrawing groups are necessary to facilitate the initial Michael addition and drive the reaction forward. mdpi.com

| Coumarin 3-Substituent (R) | Reaction Time (h) | Product Yield (%) |

|---|---|---|

| COOEt | 22 | Excellent |

| CONMe₂ | 22 | Excellent |

| CN | 68 | 34 |

| COC(CH₃)₃ | 18 | 67 |

| COCH₃ | 120 | 49 |

Metal-Catalyzed C-H Amination

Transition-metal catalysis offers powerful pathways for the synthesis of pyrrolidines through intramolecular C-H amination. Both copper and nickel-based catalytic systems have been investigated for these transformations.

In copper-catalyzed reactions, a TpxCu(I) catalyst (where Tpx is a substituted hydrotris(pyrazolyl)borate ligand) can facilitate intramolecular C-H amination using N-halo amides. acs.org Mechanistic studies, including DFT calculations, suggest that the reaction proceeds through a Cu(I)/Cu(II) catalytic cycle. The use of N-fluoroamides is generally preferred over N-chloroamides due to more favorable reaction pathways. The nature of the substituents on the Tpx ligand also influences the reaction efficiency, with bulkier alkyl groups often leading to better conversions. This is potentially due to an easier oxidation of Cu(I) to Cu(II) in the catalytic cycle. acs.org

Nickel-catalyzed C-H amination provides another efficient route. For instance, a nickel-dipyrrin complex can catalyze the intramolecular amination of strong, aliphatic C-H bonds. nih.gov Kinetic studies of these reactions have shown a zeroth-order dependence on the substrate concentration, indicating that the catalyst resting state is formed prior to the rate-determining step. A large kinetic isotope effect suggests that the C-H bond activation occurs via a hydrogen-atom abstraction mechanism with significant quantum tunneling, rather than a concerted C-H insertion. DFT calculations support a proposed catalytic cycle where the rate-determining step is this hydrogen atom abstraction, followed by radical recombination to form the cyclized product. nih.gov

| Parameter | Value | Implication |

|---|---|---|

| Reaction Order (Substrate) | 0 | Substrate is not involved in the rate-determining step. |

| Kinetic Isotope Effect (KIE) | 31.9 ± 1.0 | Supports a radical-based H-atom abstraction with significant tunneling. |

| Activation Enthalpy (ΔH‡) | 13.4 ± 0.5 kcal/mol | Consistent with a 1,5-hydrogen atom transfer mechanism. |

| Activation Entropy (ΔS‡) | -24.3 ± 1.7 cal/mol·K |

Chemoenzymatic Transformation Pathways

The convergence of photochemistry and biocatalysis has opened up novel transformation pathways for producing chiral pyrrolidine derivatives. A one-pot, photoenzymatic process can convert simple pyrrolidines into valuable chiral N-Boc-3-amino- or 3-hydroxypyrrolidines. acs.org This chemoenzymatic cascade combines a distal C-H oxyfunctionalization, achieved photochemically, with a highly stereoselective enzymatic step. The enzymatic step can be either a transamination, catalyzed by an amine transaminase (ATA), or a carbonyl reduction, catalyzed by a ketoreductase (KRED), to install the desired chirality with high enantiomeric excess. acs.org This integrated approach represents a mild and efficient strategy for synthesizing enantiopure building blocks from readily available starting materials. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Utilisation as Building Blocks for Complex Molecular Architectures

As a chiral building block, 4,4-Dimethylpyrrolidin-3-amine offers a rigid scaffold upon which complex molecular structures can be assembled. The gem-dimethyl substitution at the C4 position locks the puckering of the pyrrolidine (B122466) ring, which can influence the spatial orientation of substituents and, consequently, the biological activity or material properties of the final compound. Commercially available derivatives, such as 1-benzyl-4,4-dimethylpyrrolidin-3-amine, serve as ready-to-use synthons for introducing this specific motif into larger molecules. americanchemicalsuppliers.com

The vicinal (1,2-) relationship between the amine group and the ring nitrogen in pyrrolidin-3-amine derivatives makes them ideal precursors for the synthesis of fused heterocyclic systems. This arrangement can be utilized in condensation reactions with various electrophiles to construct new rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) systems. Similarly, condensation with α-haloketones followed by cyclization is a standard method for creating fused pyrazine (B50134) analogs. The 4,4-dimethyl substitution pattern is preserved in these reactions, providing a method to introduce this sterically demanding and conformationally rigid feature into novel heterocyclic frameworks. While specific examples for this compound are not extensively documented in peer-reviewed literature, its structural similarity to other pyrrolidines used in the synthesis of pyrazole-containing compounds suggests its potential in this area. vulcanchem.com

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. Primary amines are fundamental components in many well-known MCRs, such as the Ugi and Mannich reactions. This compound is well-suited to serve as the amine component in such reactions, enabling the direct incorporation of the rigid, chiral pyrrolidine scaffold into diverse molecular structures.

Table 1: Potential Role of this compound in a Representative Multi-Component Reaction (Ugi Reaction)

| Reactant 1 (Aldehyde/Ketone) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Potential Product Structure |

| R¹-CHO | This compound | R²-COOH | R³-NC | α-acylamino amide containing the 4,4-dimethylpyrrolidine moiety |

Role as Chiral Auxiliaries in Asymmetric Synthetic Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Chiral amines, particularly those with rigid cyclic structures like pyrrolidine derivatives, are widely employed as effective chiral auxiliaries. The auxiliary works by creating a chiral environment around the reaction center, forcing an incoming reagent to attack from a sterically less hindered face, thereby inducing high diastereoselectivity. After the transformation, the auxiliary can be cleaved and recovered. The this compound scaffold is an excellent candidate for such applications due to its inherent chirality (when resolved into its enantiomers) and the conformational rigidity provided by the ring and gem-dimethyl groups.

β-amino acids are crucial components of various pharmaceuticals and natural products. One common strategy for their asymmetric synthesis involves the conjugate addition of a nucleophile to an α,β-unsaturated system attached to a chiral auxiliary. When an α,β-unsaturated carboxylic acid is coupled with an enantiopure form of this compound to form a chiral amide, the bulky and rigid pyrrolidine framework effectively shields one face of the double bond. This directs the nucleophilic attack to the opposite face, leading to the formation of one diastereomer in preference to the other. Subsequent hydrolysis of the amide bond removes the auxiliary and reveals the desired enantiomerically enriched β-amino acid.

Table 2: Representative Diastereoselective Conjugate Addition Using Pyrrolidine-Based Chiral Auxiliaries (Note: These are illustrative examples of the methodology; specific results for this compound are not published.)

| Chiral Auxiliary | Substrate | Nucleophile | Diastereomeric Excess (d.e.) |

| (S)-Prolinol derivative | Cinnamoyl amide | Lithium dibenzylamide | >95% |

| (S)-2-(Methoxymethyl)pyrrolidine | Crotonyl amide | Grignard Reagents | 80-98% |

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. When a prochiral enolate or enamine attacks a Michael acceptor, two new stereocenters can be formed. Using a chiral amine like an enantiomer of this compound allows for control over this process. The amine can be used to form a chiral enamine from a ketone or aldehyde. The rigid structure of the resulting enamine, influenced by the 4,4-dimethylpyrrolidine moiety, dictates the facial selectivity of the subsequent addition to an electrophilic alkene, resulting in high diastereoselectivity.

Catalytic Applications of Pyrrolidin-3-amine Derivatives

Beyond stoichiometric applications, derivatives of pyrrolidin-3-amine are valuable scaffolds for the design of organocatalysts. The amine functionality can be readily modified to install a catalytic group, while the chiral pyrrolidine backbone provides the necessary stereochemical environment. For instance, reacting this compound with isothiocyanates or squarates would yield chiral thiourea (B124793) or squaramide derivatives, respectively. These motifs are known as powerful bifunctional organocatalysts that activate electrophiles and nucleophiles simultaneously through hydrogen bonding, facilitating a wide range of asymmetric reactions with high enantioselectivity.

Table 3: Potential Organocatalyst Structures Derived from this compound

| Derivative Type | General Structure | Catalyzed Reactions |

| Thiourea | (4,4-Dimethylpyrrolidin-3-yl)-thiourea | Michael additions, Aldol (B89426) reactions, Friedel-Crafts alkylations |

| Squaramide | (4,4-Dimethylpyrrolidin-3-yl)-squaramide | Conjugate additions, Michael-Henry cascade reactions |

| Amide/Peptide | Acyl-(4,4-Dimethylpyrrolidin-3-yl)-amine | Aldol reactions, Mannich reactions |

Development and Performance of Organocatalysts

The pyrrolidine scaffold, a core feature of this compound, is a privileged motif in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. This approach is considered a third pillar of enantioselective catalysis, alongside metal complex-mediated catalysis and biocatalysis. The development of pyrrolidine-based organocatalysts has been a significant area of research, with extensive modifications of the pyrrolidine structure to optimize catalyst efficiency and selectivity for a wide range of chemical transformations.

The fundamental principle behind the efficacy of many pyrrolidine-based organocatalysts lies in their ability to form key reactive intermediates, such as enamines or iminium ions, with carbonyl compounds. This activation allows for highly stereoselective bond formations. Researchers have focused on synthesizing novel chiral pyrrolidines to act as catalysts that can create sterically demanding environments around the reactive sites, thereby controlling the stereochemical outcome of the reaction.

One area of significant advancement is the use of diarylprolinol silyl (B83357) ethers, a class of pyrrolidine-derived organocatalysts, which have proven to be highly efficient for the asymmetric functionalization of aldehydes. The continuous development in this field has led to the creation of highly modular chiral aminodiol derivatives from the chiral pool, which have shown excellent results in reactions such as the enantioselective α-chlorination of β-ketoesters.

Recent research has also explored the synthesis of new pyrrolidine-based organocatalysts with bulky substituents. These catalysts have been effectively applied in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov The strategic design of these catalysts, often involving the introduction of specific substituents on the pyrrolidine ring, allows for fine-tuning of their steric and electronic properties to suit different substrates and reactions.

The following table summarizes the performance of select pyrrolidine-based organocatalysts in the Michael addition reaction:

| Organocatalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % for syn-adduct) |

| OC1 | CH₂Cl₂ | Room Temp | 99 | 78:22 | 68 |

| OC2 | CH₂Cl₂ | Room Temp | 95 | 70:30 | 68 |

| OC3 | CH₂Cl₂ | Room Temp | 98 | 75:25 | 68 |

| OC4 | CH₂Cl₂ | Room Temp | 97 | 72:28 | 68 |

| OC4 | Methylcyclohexane | 0 | 87 | 92:8 | 85 |

Data adapted from a study on new pyrrolidine-based organocatalysts. nih.gov

Investigation in Metal-Catalyzed Reactions, such as C-H Amination

The synthesis of pyrrolidines, including structures related to this compound, has been advanced through the use of metal-catalyzed C-H amination reactions. nih.gov This method provides a direct and efficient way to form C-N bonds, which are crucial in many biologically active molecules. Transition metals, particularly copper, have been shown to catalyze innovative C-H amination processes. nih.gov These reactions often proceed with high levels of chemo-, regio-, and stereoselectivity. nih.gov

Copper-catalyzed intramolecular C-H amination of N-halide amides has been developed as a method for synthesizing pyrrolidines. nih.gov Mechanistic studies of these transformations are ongoing, with investigations into the role of different copper complexes and the nature of the amide reactants. nih.gov While some mechanisms are proposed to involve nitrene intermediates, radical-based functionalization systems have also been successfully developed. nih.gov

A copper-catalyzed strategy has been developed that utilizes a radical relay mechanism. This approach allows for the selective δ C-H (hetero)arylation of sulfonamides through an intramolecular hydrogen atom transfer (HAT) by a nitrogen-centered radical. The catalytic cycle is both initiated and terminated by the copper catalyst.

Contributions to Pharmaceutical Intermediate Synthesis and Drug Discovery Efforts

Precursors in the Synthesis of Janus Kinase Inhibitors

Derivatives of this compound are critical intermediates in the synthesis of a class of drugs known as Janus kinase (JAK) inhibitors. nih.govpreprints.orgresearchgate.net These inhibitors are used in the treatment of autoimmune diseases such as rheumatoid arthritis. nih.govresearchgate.net The JAK family of tyrosine kinases plays a crucial role in immune system signaling, and their inhibition can provide targeted immune modulation. nih.govpreprints.orgresearchgate.net

One of the most well-known JAK inhibitors, tofacitinib, utilizes a substituted pyrrolidine moiety derived from a this compound precursor in its molecular structure. The synthesis of the key intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, highlights the importance of this structural motif. mdpi.com Various synthetic strategies have been developed to produce these key intermediates efficiently and with high stereochemical purity, often involving multiple steps including reduction, amination, and chiral resolution. mdpi.com

The development of new pyrrolopyrimidine-based JAK inhibitors also underscores the importance of the pyrrolidine scaffold. nih.gov Structure-activity relationship studies of these inhibitors have led to the discovery of compounds with potent inhibitory activity against multiple JAK isoforms. nih.govresearchgate.net

The following table provides an overview of key intermediates and their role in the synthesis of JAK inhibitors:

| Intermediate | Target JAK Inhibitor | Key Synthetic Transformation |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Tofacitinib | Reductive amination and chiral resolution |

| Substituted pyrrolopyrimidines | Novel JAK3 Inhibitors | Construction of the bicyclic core |

Intermediates for the Development of Diverse Therapeutic Agents

The utility of this compound and its derivatives extends beyond JAK inhibitors to the synthesis of a wide range of other therapeutic agents. The pyrrolidine ring is a common structural feature in many biologically active compounds, and the specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry.

Research into new therapeutic agents often involves the synthesis of compound libraries with diverse chemical structures. The use of versatile intermediates like this compound allows for the efficient generation of these libraries. For example, the amino group at the 3-position and the dimethylated carbon at the 4-position provide specific steric and electronic properties that can be exploited to modulate the pharmacological activity of the final compounds.

While specific examples outside of JAK inhibitors are proprietary or less commonly published, the general principles of medicinal chemistry suggest that this intermediate can be incorporated into molecules targeting a variety of receptors and enzymes. The development of new synthetic methodologies, such as the C-H amination reactions discussed previously, further expands the possibilities for incorporating this and related pyrrolidine structures into novel drug candidates.

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Studies and Molecular Modeling of Pyrrolidin-3-amines

Quantum chemical studies are fundamental to understanding the electronic structure and geometric properties of pyrrolidin-3-amines. These methods allow for the detailed investigation of molecular orbitals, charge distribution, and conformational preferences.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.comnih.gov It is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy state. researchgate.netresearchgate.net For a molecule like 4,4-Dimethylpyrrolidin-3-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can predict key structural parameters. scispace.comresearchgate.net

The process of geometry optimization involves systematically adjusting the atomic coordinates to minimize the total energy of the system, thereby finding the most stable conformation. researchgate.net This provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C3-N(amine) | ~1.46 Å |

| Bond Length | C4-C(methyl) | ~1.54 Å |

| Bond Angle | C2-N1-C5 | ~109.5° |

| Dihedral Angle | H-N(amine)-C3-C4 | Variable (depends on conformer) |

Note: These values are representative and would be precisely determined through specific DFT calculations.

The five-membered pyrrolidine (B122466) ring is not planar and exhibits a phenomenon known as "pseudorotation," leading to various "puckered" conformations, typically described as envelope or twist forms. nih.govbeilstein-journals.org The substitution pattern on the ring significantly influences which conformation is most stable. nih.gov For this compound, the bulky gem-dimethyl group at the C4 position and the amine group at the C3 position dictate the preferred ring pucker.

Conformational analysis , often performed using computational methods, systematically explores these different spatial arrangements to identify low-energy conformers. researchgate.netresearchgate.net This analysis is critical as the biological activity of a molecule can depend heavily on its three-dimensional shape.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. ulisboa.ptresearchgate.netmdpi.com By simulating the movements of atoms and their interactions, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological target. nih.govunimi.it These simulations are crucial for understanding the stability of different conformers and the transitions between them. acs.orgfrontiersin.org

Structure-Activity Relationship (SAR) and Ligand Design Investigations

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological effect. nih.govbohrium.comresearchgate.netnih.govrsc.org For pyrrolidine derivatives, SAR analysis helps in designing more potent and selective compounds by identifying which functional groups and structural features are essential for activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating mathematical models that correlate chemical structure with biological activity. wikipedia.orgslideshare.net These models use calculated molecular descriptors (representing physicochemical properties like size, shape, hydrophobicity, and electronic character) to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net

For a series of pyrrolidin-3-amine analogs, a QSAR model might take the form of a linear equation:

log(1/IC50) = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant

The quality of a QSAR model is assessed by its statistical robustness and predictive power on an external set of compounds. researchgate.netnih.govresearchgate.net

Table 2: Common Descriptors Used in QSAR Models for Pyrrolidine Derivatives

| Descriptor Type | Example | Property Represented |

|---|---|---|

| Electronic | Partial Atomic Charges | Electrostatic interactions |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Connectivity Indices | Molecular branching and structure |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govnih.govmdpi.com The simulation places the ligand into the binding site of the receptor and calculates a "docking score," which estimates the binding affinity. mdpi.comnih.gov

This method is invaluable in drug discovery for screening large libraries of compounds and for understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.govnih.gov For this compound, docking simulations could predict how it might bind to a specific enzyme or receptor, guiding the design of more potent inhibitors or agonists. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Result |

|---|---|

| Binding Affinity (Score) | -7.5 kcal/mol |

| Key Hydrogen Bonds | Amine group with Asp145 |

| Pyrrolidine N-H with Glu91 | |

| Hydrophobic Interactions | Dimethyl groups with Leu83, Val35 |

Note: The target and results are illustrative, demonstrating the type of information obtained from a docking simulation.

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method than molecular docking for calculating the relative binding free energies of two similar ligands. nih.govcresset-group.comnih.gov FEP simulations involve "alchemically" transforming one ligand into another (e.g., by changing a hydrogen atom to a methyl group) within the protein binding site and in solution. cresset-group.comcresset-group.com

The difference in the free energy change for this transformation in the two environments yields the relative binding free energy (ΔΔG), which can be directly compared to experimental data. nih.govchemrxiv.org FEP is particularly useful for optimizing lead compounds, as it can accurately predict the effect of small chemical modifications on binding affinity, often with an error of about 1 kcal/mol. cresset-group.com This allows medicinal chemists to prioritize which specific analogs, such as different substitutions on the pyrrolidine ring or amine group, are most promising to synthesize. nih.gov

Advanced Spectroscopic Analysis for Structural Elucidation

The definitive structural confirmation and detailed stereochemical analysis of this compound rely on a suite of advanced spectroscopic techniques. These methods provide complementary information regarding the compound's connectivity, molecular weight, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the amine group, and the gem-dimethyl groups. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the number of unique carbon environments. Key resonances would include those for the two methyl carbons, the quaternary carbon at the 4-position, and the carbons of the pyrrolidine ring.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 2.8 - 3.2 | 50 - 55 |

| C3-H | 3.0 - 3.4 | 55 - 60 |

| C4 | - | 40 - 45 |

| C5-H | 2.6 - 3.0 | 50 - 55 |

| 4-CH₃ | 1.0 - 1.2 | 25 - 30 |

| NH₂ | 1.5 - 2.5 (broad) | - |

| NH | 1.0 - 2.0 (broad) | - |

Note: Predicted values are based on general principles and data from similar pyrrolidine structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound (C₆H₁₄N₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 114.19 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through characteristic pathways for cyclic amines. Common fragmentation patterns would include the loss of a methyl group and cleavage of the pyrrolidine ring.

Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₆H₁₄N₂⁺ | 114 |

| [M-CH₃]⁺ | C₅H₁₁N₂⁺ | 99 |

| [M-NH₂]⁺ | C₆H₁₂N⁺ | 98 |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction would be essential for unambiguously determining its absolute configuration.

To date, a crystal structure for this compound has not been reported in the publicly available literature. The successful application of this technique would require the preparation of a high-quality single crystal of the compound, potentially as a salt with a suitable counter-ion to facilitate crystallization. The resulting crystal structure would provide invaluable data on the conformation of the pyrrolidine ring and the spatial arrangement of its substituents.

Mechanistic Investigations of Biological Interactions Conceptual Frameworks

Ligand-Target Interaction Profiling in Biochemical Systems

The pyrrolidine (B122466) ring is a common motif in many biologically active molecules, capable of interacting with a wide range of biological targets, including enzymes and receptors.

Derivatives of the pyrrolidine structure have demonstrated significant inhibitory effects on various enzymes. For instance, certain pyrrolidine-2,3-dione (B1313883) derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. Molecular docking studies of these compounds revealed that they can act as ligands for iNOS, with specific derivatives showing significant inhibitory activity against nitric oxide (NO) production. beilstein-journals.orgresearchgate.net One particular derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, exhibited a strong binding affinity and notable inhibitory action on NO production with a reported IC50 value of 43.69 ± 5.26 µM. beilstein-journals.orgresearchgate.net

Similarly, polyhydroxylated pyrrolidine analogues, which are structurally related to iminosugars, have shown potent inhibition of β-N-acetylhexosaminidases (β-HexNAcases). nih.gov These enzymes are implicated in numerous biological processes, and their inhibition is a target for various therapeutic strategies. nih.gov The effectiveness of drug action often relies on enzyme inhibition, and the potency is frequently measured by the IC50 value, which indicates the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov

Table 1: Example of Inhibitory Activity of a Pyrrolidine Derivative on Nitric Oxide Production Data based on a structurally related compound, not 4,4-Dimethylpyrrolidin-3-amine.

| Compound | Target | IC50 (µM) |

|---|

The pyrrolidine moiety is a key component in ligands designed for various receptors. Computational and binding studies have explored pyrrolidine-based ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating that subtle structural modifications can determine selectivity for different receptor subtypes, such as α4β2 versus α3β4. mdpi.com

In the realm of G protein-coupled receptors (GPCRs), agonists for the trace amine-associated receptor 1 (TAAR1) have been developed using a piperidine (B6355638) core, which is structurally similar to pyrrolidine. mdpi.com These studies underscore the importance of the amine function and the cyclic structure in achieving high-affinity binding. mdpi.com Furthermore, novel antagonists for adenosine (B11128) receptors (A1R and A3R) have been developed from different heterocyclic scaffolds, where binding affinity is determined by specific interactions within the receptor's binding pocket. nih.gov For a hypothetical compound like this compound, its affinity for a given receptor would be quantified by its equilibrium dissociation constant (Kd) or its inhibition constant (Ki), typically determined through competitive binding assays.

Table 2: Example of Binding Affinities of a Pyrrolidine-Based Ligand for nAChR Subtypes Data based on a structurally related compound, not this compound.

| Compound | Receptor Subtype | Ki (nM) | Selectivity Ratio (α4β2 vs. α3β4) |

|---|---|---|---|

| A-84543 | rat α4β2 nAChR | 1.9 | 737 |

Modulation of Biochemical Pathways and Cellular Processes

By interacting with key enzymes or receptors, pyrrolidine-containing molecules can modulate entire biochemical pathways and cellular signaling cascades.

The inhibition of enzymes like iNOS by pyrrolidine derivatives directly impacts specific biochemical reactions. By blocking iNOS, these compounds prevent the synthesis of nitric oxide, a key signaling molecule in the inflammatory pathway. researchgate.net Overproduction of NO is associated with tissue damage and septic shock, making iNOS inhibitors potential therapeutic agents for controlling inflammatory diseases. researchgate.net Another example is the inhibition of β-HexNAcases by pochonicine analogues, which can affect the metabolism of polysaccharides like chitin (B13524) in fungi and insects and influence cellular signaling and protein degradation in mammals. nih.gov

Enzyme inhibition or receptor binding can trigger or block downstream cellular signaling cascades. For example, TAAR1 is a GPCR that can modulate monoaminergic systems, and its activation by an agonist can influence signaling pathways related to dopamine (B1211576) and serotonin. mdpi.com This has implications for treating psychotic disorders. mdpi.com Similarly, the mitogen-activated protein kinase (MAPK) cascades (ERK1/2, JNK, and p38) are essential for regulating cell proliferation, differentiation, and apoptosis. nih.gov The specificity of these pathways is maintained by precise protein-protein interactions, which can be targeted by small molecules to inhibit signaling. nih.gov Pyrrolidinophenone derivatives have been shown to facilitate the activation of human microglial cells through a pathway involving reactive oxygen species (ROS) and the signal transducer and activator of transcription 3 (STAT3), demonstrating how such compounds can influence cellular activation and cytokine production. researcher.life

Stereochemical Basis of Observed Biological Activities

Stereochemistry is a critical factor that governs the biological activity of chiral molecules, including pyrrolidine derivatives. The specific three-dimensional arrangement of atoms dictates how a ligand fits into the binding site of a protein target. nih.gov

For many chiral natural products, only one enantiomer is biologically active. This is because the interaction with a chiral biological target (like an enzyme or receptor) is diastereomeric, leading to differences in binding affinity and efficacy. nih.gov Studies on isomers of the nature-inspired compound 3-Br-acivicin revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity. This stereoselectivity was attributed to a potential uptake mechanism mediated by an L-amino acid transport system. nih.gov Molecular modeling further elucidated the structural and stereochemical requirements for efficient interaction with its target enzyme, glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), leading to covalent binding and inactivation. nih.gov

Therefore, for this compound, which possesses a chiral center at the C3 position, it is expected that its enantiomers, (R)- and (S)-4,4-Dimethylpyrrolidin-3-amine, would exhibit different biological activities. The precise orientation of the amino group and the spatial arrangement of the dimethyl groups would influence its interaction with a specific biological target, potentially leading to one enantiomer being significantly more potent than the other.

Future Research Directions and Emerging Applications of 4,4 Dimethylpyrrolidin 3 Amine Derivatives

Rational Design of Novel Pyrrolidine-Based Scaffolds with Enhanced Functionality

The rational design of novel scaffolds based on 4,4-Dimethylpyrrolidin-3-amine is a key area of future research, aiming to create molecules with enhanced biological activity and specific functionalities. The five-membered pyrrolidine (B122466) ring is a prevalent structure in medicinal chemistry, and its saturated, non-planar nature allows for a thorough exploration of three-dimensional pharmacophore space. nih.govnih.gov This is a distinct advantage over flat, aromatic systems. The "pseudorotation" of the ring provides conformational flexibility, which can be fine-tuned by substituents to optimize binding to biological targets like proteins. researchgate.netnih.gov

The gem-dimethyl group at the C4 position of the this compound scaffold provides steric bulk and conformational rigidity. This feature is crucial in drug design as it can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. Future design strategies will likely focus on modifying the amine at the C3 position and the nitrogen atom of the pyrrolidine ring to generate diverse derivatives. chemrxiv.org Computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of new analogues with improved properties for various therapeutic targets, including anticancer, antibacterial, and central nervous system agents. nih.govnih.gov

A significant approach involves the synthesis of unique substituted pyrrolidines as building blocks for medicinal chemistry. enamine.net For instance, the development of scalable synthetic routes to 4,4-disubstituted-3-oxopyrrolidones opens access to a variety of 3-functionalized pyrrolidones, including 3-aminopyrrolidones, which are structurally related to the target compound. chemrxiv.org These efforts will expand the available chemical space for drug discovery and enable the creation of novel molecular architectures with tailored functionalities. chemrxiv.org

| Design Strategy | Rationale | Potential Outcome |

| Stereoselective Synthesis | Control over the stereochemistry of substituents on the pyrrolidine ring is crucial for specific interactions with chiral biological targets. nih.gov | Enantiomerically pure compounds with higher potency and reduced off-target effects. |

| Conformational Locking | Introduction of bulky groups, such as the gem-dimethyl group, restricts the ring's flexibility to favor a bioactive conformation. chemrxiv.org | Increased binding affinity and selectivity for the target protein. |

| Bioisosteric Replacement | Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired biological or physical property without making significant changes to the chemical structure. | Improved pharmacokinetic profiles (absorption, distribution, metabolism, excretion). |

| Fragment-Based Design | Using the 4,4-dimethylpyrrolidine core as a scaffold to which different functional fragments are attached to explore binding interactions with a target. nih.gov | Identification of novel lead compounds with optimized binding efficiency. |

Development of Advanced Catalytic Systems Utilizing Pyrrolidin-3-amine Ligands

Pyrrolidine derivatives have emerged as powerful organocatalysts, capable of promoting a wide range of chemical transformations in an enantioselective manner. nih.gov The development of advanced catalytic systems based on this compound and its derivatives is a promising research avenue. These compounds can act as chiral ligands or organocatalysts in asymmetric synthesis, a field that avoids the use of potentially toxic and expensive metals. nih.gov

The mechanism of action for many pyrrolidine-based catalysts involves the formation of enamine or iminium ion intermediates. mdpi.comsciforum.net The substitution pattern on the pyrrolidine ring significantly influences the catalyst's activity and selectivity. The gem-dimethyl group in this compound can create a specific steric environment around the catalytic center, which can be exploited to achieve high levels of stereocontrol in reactions such as aldol (B89426) condensations, Michael additions, and Diels-Alder cycloadditions. nih.govnih.gov

Future research will focus on synthesizing and evaluating a range of N-substituted and 3-amino-functionalized derivatives of 4,4-dimethylpyrrolidine. By tuning the electronic and steric properties of these substituents, it is possible to develop highly efficient and selective catalysts for specific applications. For example, the introduction of hydrogen-bond donors or bulky aryl groups can enhance the catalyst's performance. nih.gov The goal is to create robust and recyclable catalytic systems that are effective under mild and environmentally friendly conditions, such as in aqueous media. mdpi.com

| Catalytic Reaction | Role of Pyrrolidine Catalyst | Potential Advantage of 4,4-Dimethyl Substitution |

| Asymmetric Aldol Reaction | Activates the nucleophile (ketone or aldehyde) through enamine formation. mdpi.comsciforum.net | The steric hindrance from the dimethyl group can enhance diastereoselectivity and enantioselectivity by directing the approach of the electrophile. |

| Asymmetric Michael Addition | Forms a chiral enamine intermediate that adds to a Michael acceptor. nih.gov | Increased rigidity of the transition state, leading to higher enantiomeric excess in the product. |

| Asymmetric Diels-Alder Cycloaddition | Activates the dienophile through the formation of an iminium ion. nih.gov | Influences the facial selectivity of the cycloaddition, resulting in a specific stereoisomer of the product. |

| C-H Activation/Functionalization | Can serve as a ligand for a metal catalyst, directing the functionalization of specific C-H bonds. nih.gov | The defined steric profile can improve the regioselectivity and stereoselectivity of the C-H activation step. |

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Libraries

The integration of the this compound scaffold with high-throughput screening (HTS) and combinatorial chemistry represents a powerful strategy for accelerating drug discovery and identifying novel bioactive compounds. nih.gov Combinatorial chemistry allows for the rapid synthesis of large collections of related compounds, known as libraries. researchgate.net The pyrrolidine scaffold is an excellent starting point for building such libraries due to its chemical stability and the presence of multiple points for diversification. nih.govenamine.net

The "split-pool" synthesis method is a common approach in combinatorial chemistry where a solid support (like a resin bead) is divided into portions, each reacting with a different building block. nih.gov The portions are then pooled and re-divided for the next reaction step, leading to a vast number of unique compounds on individual beads. By incorporating this compound as a core structure, libraries with significant three-dimensional diversity can be generated. nih.gov

Once a library is synthesized, HTS techniques are employed to rapidly test thousands of compounds for a specific biological activity. northwestern.edu Modern HTS methods are often automated and can screen large libraries in a short period. nih.gov The identification of "hits" from these screens can then lead to more focused medicinal chemistry efforts to optimize their properties. The use of encoded library technologies, where each compound is associated with a chemical tag, can further streamline the process of identifying the structure of active compounds. nih.gov The unique structural features of this compound derivatives make them attractive candidates for inclusion in diverse compound libraries aimed at a wide range of biological targets. stanford.edu

Exploration in New Materials Science and Development of Functional Molecules

While the primary focus for pyrrolidine derivatives has been in the life sciences, there is an emerging interest in their application in materials science and the development of novel functional molecules. The rigid, three-dimensional structure of the this compound scaffold, combined with its reactive amine functionalities, provides opportunities for creating new polymers, organic materials, and functional surfaces.

The amine groups on the pyrrolidine ring can serve as monomers or cross-linking agents in polymerization reactions, leading to the formation of new polymers with unique properties. The incorporation of the chiral and rigid pyrrolidine unit into a polymer backbone could induce specific macromolecular structures, such as helical chains, which may have interesting optical or chiroptical properties.

Furthermore, derivatives of this compound could be used to create functionalized surfaces. By attaching these molecules to a solid support, it is possible to create materials with specific recognition properties, which could be used in chiral separations, sensing applications, or as heterogeneous catalysts. The development of such materials is an active area of research, and the unique stereochemical and conformational properties of this pyrrolidine derivative make it a compelling building block for these new technologies. The synthesis of highly functionalized pyrrolidines through methods like 1,3-dipolar cycloadditions can provide a range of derivatives suitable for incorporation into advanced materials. nih.gov

| Application Area | Role of this compound Derivative | Potential Properties/Functionality |

| Chiral Polymers | As a chiral monomer in polymerization reactions. | Materials with chiroptical properties, potential for enantioselective separations. |

| Functional Surfaces | Covalently attached to surfaces (e.g., silica, gold). | Creation of chiral stationary phases for chromatography, sensors for chiral molecules. |